![molecular formula C18H15NO3 B2904309 N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide CAS No. 923138-90-3](/img/structure/B2904309.png)

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

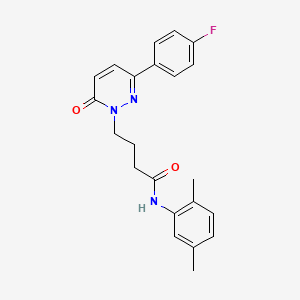

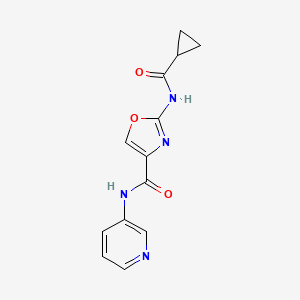

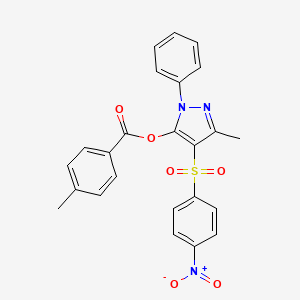

The compound “N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide” is a complex organic molecule. It contains a 2-methylphenyl group, a 4-oxochromen-6-yl group, and an acetamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromen ring, the introduction of the methylphenyl group, and the attachment of the acetamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis, while the aromatic rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and the acetamide group could influence its solubility .Applications De Recherche Scientifique

Comparative Metabolism in Human and Rat Liver Microsomes

Chloroacetamide herbicides, including compounds similar in structure to N-[2-(2-Methylphenyl)-4-Oxochromen-6-Yl]Acetamide, undergo complex metabolic pathways in liver microsomes that may lead to carcinogenic intermediates. Studies reveal that rat liver microsomes metabolize these compounds to specific metabolites, whereas human liver microsomes show a different metabolic profile. The metabolic activation pathway involves conversion to DNA-reactive dialkylbenzoquinone imine, highlighting the intricate bioactivation processes in herbicide metabolism (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective monoacetylation of aminophenols, related to the structural framework of this compound, is critical in synthesizing antimalarial drugs. Using immobilized lipase for acetylation offers insight into enzymatic selectivity and efficiency, providing a foundation for developing synthetic routes for pharmacologically active compounds (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives, structurally related to this compound, explores their coordination with metal ions and resultant antioxidant activities. These complexes demonstrate significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related damages (Chkirate et al., 2019).

Bioactive Conversion of Acetaminophen

Research on the bioactive conversion of acetaminophen, a compound with similarities to this compound, reveals its conjugation with arachidonic acid in the nervous system. This process forms potent TRPV1 agonists, highlighting a novel metabolic pathway for analgesics and its implications for pain management strategies (Högestätt et al., 2005).

Enhanced Photocatalytic Activity for Contaminant Removal

Studies on graphene/titanium dioxide nanocomposites, related to the chemical domain of this compound, demonstrate enhanced photocatalytic activity for the degradation of contaminants like acetaminophen. This research offers insights into advanced materials for environmental remediation applications (Tao et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-5-3-4-6-14(11)18-10-16(21)15-9-13(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPPGQBBFCQLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-methylphenyl)urea](/img/structure/B2904226.png)

![methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate](/img/structure/B2904231.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)

![3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)